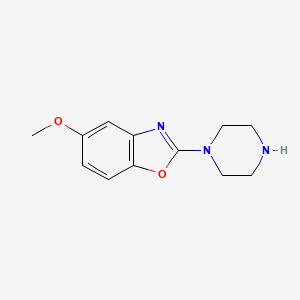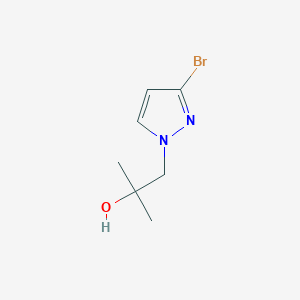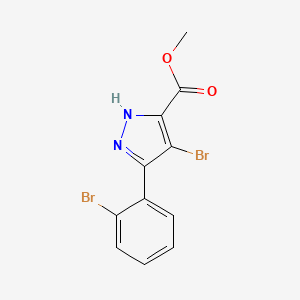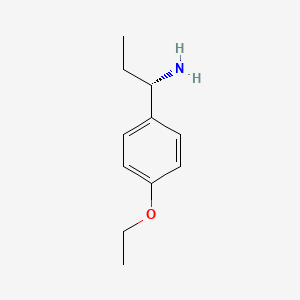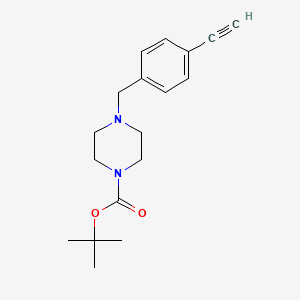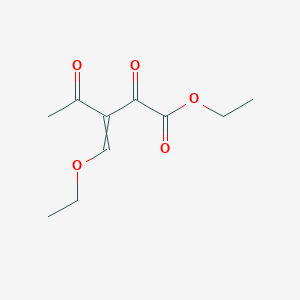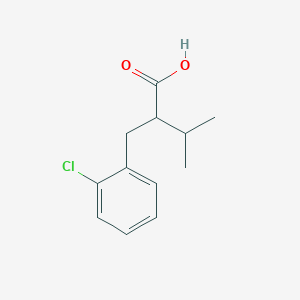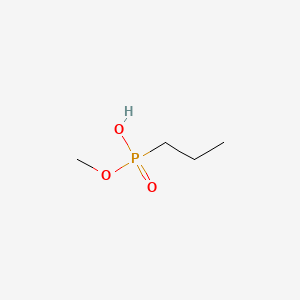
Propylphosphonic acid methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propylphosphonic acid methyl ester is an organophosphorus compound that belongs to the class of esters. It is characterized by the presence of a phosphonic acid group bonded to a propyl group and a methyl ester group. This compound is known for its versatility in various chemical reactions and its applications in different scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Michaelis–Arbuzov Reaction: This is one of the most common methods for synthesizing phosphonic acid esters. It involves the reaction of a trialkyl phosphite with an alkyl halide.
Catalytic Cross-Coupling Reaction: This method involves the use of catalysts such as palladium to facilitate the coupling of phosphonic acid derivatives with organic halides.
Mannich-Type Condensation: This method involves the condensation of phosphonic acid derivatives with formaldehyde and amines.
Industrial Production Methods: Industrial production of propylphosphonic acid methyl ester typically involves large-scale application of the Michaelis–Arbuzov reaction due to its efficiency and high yield. The reaction is carried out in specialized reactors under controlled temperature and pressure to ensure optimal conversion rates.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution: It can undergo nucleophilic substitution reactions where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide are commonly used.
Oxidation: Hydrogen peroxide or other peroxides are typical oxidizing agents.
Substitution: Nucleophiles such as amines or alcohols are used under appropriate conditions.
Major Products:
Hydrolysis: Propylphosphonic acid and methanol.
Oxidation: Phosphonic acid derivatives.
Substitution: Various substituted phosphonic acid esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Propylphosphonic acid methyl ester has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of propylphosphonic acid methyl ester involves its ability to act as a coupling agent and water scavenger. It facilitates the formation of peptide bonds by activating carboxylic acids and preventing racemization during the reaction . The compound interacts with molecular targets such as amino acids and peptides, promoting their condensation into larger molecules .
Vergleich Mit ähnlichen Verbindungen
- Ethylphosphonic acid methyl ester
- Butylphosphonic acid methyl ester
- Methylphosphonic acid ethyl ester
Comparison:
- Ethylphosphonic acid methyl ester: Similar in structure but with an ethyl group instead of a propyl group. It has similar reactivity but may differ in physical properties such as boiling point and solubility .
- Butylphosphonic acid methyl ester: Contains a butyl group, making it bulkier and potentially less reactive in certain conditions compared to propylphosphonic acid methyl ester .
- Methylphosphonic acid ethyl ester: The ester group is ethyl instead of methyl, which can affect its reactivity and the types of reactions it undergoes .
This compound stands out due to its balanced reactivity and versatility in various chemical reactions, making it a valuable compound in both research and industrial applications.
Eigenschaften
CAS-Nummer |
53621-95-7 |
|---|---|
Molekularformel |
C4H11O3P |
Molekulargewicht |
138.10 g/mol |
IUPAC-Name |
methoxy(propyl)phosphinic acid |
InChI |
InChI=1S/C4H11O3P/c1-3-4-8(5,6)7-2/h3-4H2,1-2H3,(H,5,6) |
InChI-Schlüssel |
RLDXWNAZJDJGCX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCP(=O)(O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


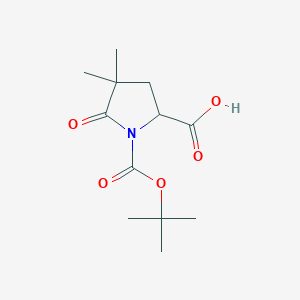
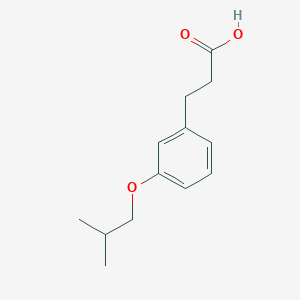
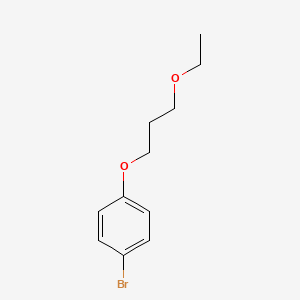

![3-[3-(5-Fluoropyridin-2-yl)furan-2-yl]benzonitrile](/img/structure/B13981572.png)

